Currently, there is limited information publicly available regarding the specific scientific research applications of 2-Amino-6-nitrobenzyl alcohol. Scientific databases such as PubChem and ChemicalBook do not mention any established research uses for this compound [, ].
The presence of both an amino and a nitro group suggests potential applications in organic synthesis. The amino group can participate in various reactions for creating new carbon-carbon or carbon-nitrogen bonds. The nitro group can be a useful leaving group in certain reactions.
Nitroaromatic compounds are sometimes used in the development of functional materials. The combination of aromatic and nitro groups in 2-Amino-6-nitrobenzyl alcohol might be of interest for researchers exploring novel materials with specific electronic or optical properties.
2-Amino-6-nitrobenzyl alcohol is an organic compound with the molecular formula CHNO. It features an amino group (-NH) and a nitro group (-NO) attached to a benzyl alcohol framework. This compound is recognized for its potential applications in various chemical synthesis processes and biological activities.
The biological activity of 2-amino-6-nitrobenzyl alcohol has been explored in various contexts:
Several methods have been developed for the synthesis of 2-amino-6-nitrobenzyl alcohol:
Interaction studies involving 2-amino-6-nitrobenzyl alcohol focus on its reactivity and biological effects:
Several compounds share structural similarities with 2-amino-6-nitrobenzyl alcohol. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminobenzyl Alcohol | Amino group on benzyl | Lacks nitro substitution; used primarily in pharmaceuticals. |
4-Amino-3-nitrophenol | Nitro group on phenol | Exhibits different solubility and reactivity patterns compared to benzyl derivatives. |
3-Amino-4-nitrophenol | Similar nitro substitution | Different position of amino group affects biological activity. |
These comparisons illustrate the unique positioning of 2-amino-6-nitrobenzyl alcohol within a broader class of related compounds, emphasizing its distinct properties and applications.
Irritant